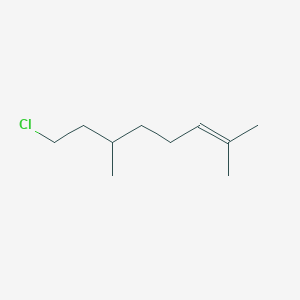

8-Chloro-2,6-dimethyl-2-octene

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

62812-91-3 |

|---|---|

Molecular Formula |

C10H19Cl |

Molecular Weight |

174.71 g/mol |

IUPAC Name |

8-chloro-2,6-dimethyloct-2-ene |

InChI |

InChI=1S/C10H19Cl/c1-9(2)5-4-6-10(3)7-8-11/h5,10H,4,6-8H2,1-3H3 |

InChI Key |

UIWKMHMNAFDHQF-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCC=C(C)C)CCCl |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 8 Chloro 2,6 Dimethyl 2 Octene and Its Analogs

Total Synthesis Approaches and Strategic Design

The effective synthesis of a target molecule relies on a well-devised strategic plan. This section explores the convergent and divergent strategies applicable to the octene backbone and presents a retrosynthetic analysis for the title compound.

The synthesis of the 2,6-dimethyl-2-octene (B1618814) framework can be approached through either convergent or divergent strategies. These strategies offer distinct advantages in terms of efficiency and the ability to generate molecular diversity.

Divergent Synthesis: In contrast, a divergent strategy begins with a common intermediate that is elaborated through different reaction pathways to yield a variety of structurally related compounds. hznu.edu.cn Starting from a common precursor like geraniol (B1671447) or myrcene, a divergent approach can be employed to introduce various functionalities, including the chloro group at the C8 position. chemicalbook.com This strategy is particularly useful for creating a library of analogs for structure-activity relationship studies. The biosynthesis of terpenes, which often proceeds from linear precursors to a multitude of cyclic and acyclic structures, serves as a natural blueprint for divergent synthetic strategies. researchgate.netnumberanalytics.com

| Strategy | Description | Advantages for Octene Backbone Synthesis |

| Convergent | Independent synthesis of fragments followed by late-stage coupling. sci-hub.se | Higher overall yields, increased efficiency. researchgate.net |

| Divergent | Elaboration of a common intermediate into multiple products. hznu.edu.cn | Access to a variety of analogs from a single precursor. numberanalytics.com |

A retrosynthetic analysis of 8-Chloro-2,6-dimethyl-2-octene provides a logical roadmap for its synthesis by breaking down the molecule into simpler, commercially available starting materials. The primary disconnection points for this acyclic monoterpenoid halide would be the carbon-chlorine bond and the carbon-carbon bonds that form the octene backbone.

A plausible retrosynthetic pathway for this compound is depicted below:

Target Molecule: this compound

Disconnection 1 (C-Cl bond): The carbon-chlorine bond can be retrosynthetically disconnected via a functional group interconversion (FGI). This suggests that the chloro group can be introduced from a corresponding alcohol, 8-hydroxy-2,6-dimethyl-2-octene (a derivative of citronellol), through a nucleophilic substitution reaction.

Disconnection 2 (C-C bond): The octene backbone can be further disconnected. A key disconnection can be made at the C4-C5 bond, suggesting a Wittig-type reaction or a Grignard coupling between two smaller fragments. For instance, a C4 aldehyde and a C4 phosphonium (B103445) ylide or a C4 halide and a C4 Grignard reagent could be used.

Alternative Disconnection (from a diene): An alternative retrosynthesis involves the hydrochlorination of a suitable diene, such as 2,6-dimethyl-2,7-octadiene. Selective hydrochlorination at the terminal double bond would yield the desired product. The synthesis of the related 2-chloro-8-bromo-2,6-dimethyl-octane from 2,6-dimethyl-2,7-octadiene provides a precedent for such a transformation. google.com

This analysis suggests that readily available starting materials like citronellol (B86348), or simple aldehydes and alkyl halides can be utilized for the synthesis of this compound.

Catalytic Pathways for Formation and Transformation

Modern organic synthesis heavily relies on catalytic methods to achieve high efficiency, selectivity, and sustainability. This section discusses the catalytic pathways relevant to the synthesis and transformation of this compound.

Transition metal catalysis offers powerful tools for the formation of carbon-halogen bonds. thermofisher.com Several transition metals, including palladium, nickel, and rhodium, are effective catalysts for the synthesis of halogenated alkenes. acs.orgclockss.orgnih.gov

For the synthesis of this compound, a transition metal-catalyzed cross-coupling reaction could be employed. For example, a palladium-catalyzed coupling of a suitable organometallic reagent (e.g., an organozinc or organoboron compound) with a chloro-substituted electrophile could construct the octene backbone. acs.org Alternatively, nickel-catalyzed halogen exchange reactions provide a route to convert other halides or triflates into the desired chloride. researchgate.net

| Catalyst System | Reaction Type | Relevance to Synthesis |

| Palladium(0)/Ligand | Cross-coupling (e.g., Suzuki, Negishi) | Formation of the C-C backbone. acs.org |

| Nickel(II)/Ligand | Halogen Exchange | Conversion of other halides to the chloride. researchgate.net |

| Rhodium(I)/Ligand | Hydrohalogenation | Direct addition of HCl to a diene precursor. |

Achieving chemo- and regioselectivity is a critical challenge in the synthesis of polyfunctional molecules like this compound. Catalysis plays a pivotal role in directing reactions to a specific functional group or position on the molecule. acs.orgnih.gov

In the context of synthesizing the target compound, regioselective hydrochlorination of 2,6-dimethyl-2,7-octadiene is a key step. The use of specific catalysts can favor the addition of HCl to the terminal double bond over the internal, more substituted double bond. Furthermore, chemo- and regioselective C-H functionalization reactions, often catalyzed by transition metals, can be used to introduce the chloro group at the C8 position of a pre-existing 2,6-dimethyl-2-octene backbone. acs.org Chemoenzymatic platforms, which combine the selectivity of enzymes with the versatility of chemical catalysts, also offer a promising approach for regioselective halogenation. nih.gov

The selective reduction of the carbon-carbon double bond in an unsaturated halide without affecting the carbon-halogen bond is a challenging transformation. Catalytic hydrogenation often leads to concomitant dehalogenation. To address this, specialized catalytic systems have been developed.

A notable example is the use of a nickel-zinc (B8489154) (NiZn) catalyst for the reduction of halide compounds containing carbon-carbon unsaturated bonds. google.com This catalytic system demonstrates high selectivity for the reduction of the double bond while suppressing the undesired dehalogenation reaction. The catalyst is typically prepared by reacting a nickel compound and a zinc compound with a borohydride (B1222165). google.com The reaction is usually carried out in a hydrogen atmosphere at moderate temperatures. google.com Bimetallic nanocrystals, such as Ni-Zn, have also shown promise in selective hydrogenation reactions. researchgate.net These methods are highly relevant for the conversion of this compound to its saturated analog, 8-chloro-2,6-dimethyloctane.

| Catalytic System | Substrate | Key Feature |

| NiZn Catalyst | Unsaturated Halide | Selective reduction of C=C bond with dehalogenation suppression. google.com |

| Raney Ni-Al alloy | Aromatic compounds | Can be used for the reduction of various functional groups. worktribe.com |

| Ionic Hydrogenation | Unsaturated hydrocarbons | Offers chemoselectivity in reductions. rsc.org |

Stereoselective and Asymmetric Synthesis of this compound Isomers

The synthesis of specific stereoisomers of this compound is critical, as the biological activity of chiral molecules often depends on their precise three-dimensional structure. Methodologies to control the stereochemistry at the C6 position and in relation to other substituents are paramount.

Enantioselective Routes to Chiral Centers (e.g., at C6)

Achieving enantioselectivity in the synthesis of this compound isomers often involves leveraging the "chiral pool," which utilizes readily available, enantiomerically pure natural products as starting materials. nih.gov (–)-Citronellol, an abundant monoterpene, is a prime example of such a precursor, serving as a common acyclic building block. nih.gov The inherent chirality of (R)- or (S)-citronellol can be used to establish the stereocenter at the C6 position of the target octene chain. For instance, a synthetic sequence starting with (R)-citronellal can produce the corresponding (R)-configured α-chloroaldehyde, which is then reduced to the chloro-alcohol, preserving the stereochemistry. acs.org

Organocatalysis offers another powerful route for enantioselective transformations. Asymmetric chlorination of aldehydes derived from terpenes can be achieved using chiral amine catalysts in the presence of an inexpensive chlorine source like N-chlorosuccinimide (NCS). acs.org Optimization of these conditions, for example using (R)-citronellal as a substrate, allows for the synthesis of the corresponding 2-chloro-alcohol with a high degree of stereocontrol. acs.org A one-pot procedure involving a copper-catalyzed oxidation followed by an enamine chlorination and subsequent reduction has been developed for the formal β-chlorination of primary terpene alcohols, providing an efficient route to chiral chloro-alcohols that are precursors to compounds like this compound. acs.org

| Method | Chiral Source/Catalyst | Substrate Example | Key Transformation | Result |

| Chiral Pool Synthesis | (R)-Citronellal (96% ee) | (R)-Citronellal | Organocatalytic α-chlorination followed by in-situ reduction | (R)-2-chloro-3,7-dimethyloct-6-en-1-ol |

| Bidirectional Synthesis | Chiral Catalyst | Heptane-1,7-diol | One-pot Cu-catalyzed oxidation and enamine chlorination/reduction | (2S,6S)-2,6-dichloroheptane-1,7-diol (>99% ee after recrystallization) acs.org |

Diastereoselective Control in Multi-Substituted Octene Systems

When a molecule contains multiple stereocenters, controlling their relative configuration (diastereoselectivity) is a significant synthetic challenge. In acyclic systems like substituted octenes, stereochemical relay from an existing chiral center can effectively control the formation of new ones. nih.gov The conformation of the substrate and the reaction mechanism dictate the stereochemical outcome.

Strategies for achieving diastereoselectivity often rely on substrate-controlled reactions, where the existing chirality directs the approach of reagents. libguides.com For example, the titanocene-mediated radical cyclization of acyclic epoxy-polyprenes can generate cyclopentane (B165970) structures with three contiguous stereogenic centers with moderate stereoselectivity. researchgate.net While this applies to a cyclized analog, the principles of controlling radical-based bond formation are relevant to acyclic systems.

A notable example of diastereoselective control is the one-pot conversion of (R)-citronellal to (R)-2-chloro-3,7-dimethyloct-6-en-1-ol, which proceeds with a diastereomeric ratio of 92:8. acs.org This high level of stereochemical control highlights the efficacy of modern catalytic methods in generating specific diastereomers of functionalized terpene derivatives. acs.orgjst.go.jp

Methodologies for Stereoisomer Separation and Enrichment

When a synthesis produces a mixture of stereoisomers, their separation is necessary to isolate the desired compound. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for this purpose. nih.gov For compounds lacking a suitable chromophore for UV detection, derivatization with a fluorescent tag is a common strategy. researchgate.net

A highly effective method for separating stereoisomers of related compounds, such as 2,6-dimethyloctane-1,8-dioic acid, involves converting them into diastereomeric esters. tandfonline.com For example, derivatization with (1R,2R)-2-(2,3-anthracenedicarboximide)-1-cyclohexanol allows for the separation of all four stereoisomers on a standard reversed-phase (ODS) column with high resolution and enables fluorescent detection at the femtomole level. researchgate.nettandfonline.com

Direct separation of enantiomers can be achieved using Chiral Stationary Phases (CSPs). eijppr.com Polysaccharide-based CSPs, such as those derived from amylose (B160209) and cellulose, are particularly effective for resolving a wide range of chiral compounds, including terpene derivatives. eijppr.comnih.govphenomenex.com The chiral recognition mechanism often involves a combination of hydrogen bonding, dipole-dipole, and steric interactions between the analyte and the chiral selector. nih.govtripod.com For terpene derivatives, hydrogen bonding interactions with the carbamate (B1207046) groups on the polysaccharide backbone are often the most critical factor for achieving separation. nih.gov

| Separation Technique | Principle | Stationary Phase Example | Compound Type / Derivative | Key Advantage |

| HPLC after Derivatization | Separation of diastereomers | Develosil ODS (Reversed-Phase) tandfonline.com | bis-(1R,2R)-2-(2,3-anthracenedicarboximide)-1-cyclohexyl esters tandfonline.com | High sensitivity (fluorescence) and resolution of all stereoisomers. researchgate.nettandfonline.com |

| Chiral HPLC | Direct enantiomer separation | Amylose tris(3,5-dimethylphenylcarbamate) nih.gov | α-Pinene derivatives | No derivatization required; separation based on direct chiral recognition. nih.gov |

| Chiral HPLC | Direct enantiomer separation | Cyclodextrin-based CSPs tripod.com | Terpene alcohols tripod.com | Versatile for analytes with aromatic groups, but also effective for some alcohols. tripod.com |

Green Chemistry Principles and Sustainable Synthetic Routes

Modern synthetic chemistry increasingly emphasizes sustainability through the application of green chemistry principles, focusing on reducing waste, minimizing energy consumption, and utilizing renewable resources. tandfonline.com

Solvent-Free and Atom-Economical Syntheses

Solvent-free reactions offer significant environmental benefits by eliminating solvent waste and simplifying product purification. arkat-usa.org Several transformations relevant to terpene chemistry have been successfully adapted to solvent-free conditions. For example, a tungsten-based polyoxometalate catalyst has been used for the epoxidation of various biorenewable terpene substrates using aqueous hydrogen peroxide as the oxidant, completely avoiding organic solvents. rsc.orgcore.ac.uk The synthesis of para-menthane-3,8-diol from natural citronellal (B1669106) oil has also been achieved in 96% yield under solvent-free aqueous conditions. beilstein-journals.org

Atom economy, which measures the efficiency of a reaction in converting reactant atoms to the desired product, is another core principle of green chemistry. The development of selective catalytic chlorination methods for terpenes using a combination of iron(II) chloride (FeCl₂) and sodium dichloroisocyanurate (NaDCC) represents a more atom-economical and sustainable approach than using stoichiometric chlorinating agents. rsc.org This system is efficient for creating new allylic and vinylic chlorinated terpenes under mild, biphasic conditions. rsc.org

Renewable Feedstock Utilization and Biomass-Derived Precursors (e.g., citronellol derivatives)

The use of renewable feedstocks is essential for a sustainable chemical industry. nih.gov Terpenes, which are abundant hydrocarbons derived from plant biomass, are ideal renewable starting materials for the synthesis of fine chemicals and pharmaceuticals. nih.govcore.ac.uk

Citronellal and its derivative citronellol are prime examples of versatile, biomass-derived building blocks. nih.govbeilstein-journals.org They are widely used in the synthesis of valuable chemicals, including menthol (B31143) and other complex molecules. beilstein-journals.orgmdpi.com The synthesis of chiral building blocks for this compound can be directly sourced from naturally occurring citronellol, embedding sustainability into the synthetic route from the very first step. nih.govacs.org Furthermore, the production of citronellal and citronellol itself is being advanced through the use of engineered recombinant microorganisms, offering a potentially greener and more sustainable supply chain for these key precursors. frontiersin.orgnih.govgoogle.com

| Green Chemistry Approach | Example Reaction | Catalyst / Conditions | Feedstock | Benefit |

| Solvent-Free Synthesis | Epoxidation of trisubstituted alkenes | Tungsten polyoxometalate / aq. H₂O₂ rsc.org | Limonene, 3-Carene rsc.org | Eliminates organic solvent waste, uses a benign oxidant. rsc.orgcore.ac.uk |

| Solvent-Free Synthesis | Synthesis of p-menthane-3,8-diol | Dilute H₂SO₄ / Aqueous beilstein-journals.org | Citronellal beilstein-journals.org | High yield (96%) without organic solvents. beilstein-journals.org |

| Catalytic Chlorination | Selective chlorination of olefins | FeCl₂ / NaDCC rsc.org | Carvone (model terpene) rsc.org | High selectivity and efficiency with a cost-effective, stable chlorine source. rsc.org |

| Renewable Feedstock | Synthesis of chiral chloro-alcohols | Organocatalyst / NCS acs.org | (R)-Citronellal acs.org | Utilizes a readily available, enantiopure building block from biomass. nih.gov |

Chemical Reactivity, Transformation Mechanisms, and Reaction Kinetics of 8 Chloro 2,6 Dimethyl 2 Octene

Electrophilic and Nucleophilic Reactions of the Alkene and Halide Moieties

The alkene and alkyl halide functionalities in 8-chloro-2,6-dimethyl-2-octene exhibit distinct yet sometimes interconnected reactivities. The electron-rich double bond is a prime target for electrophiles, while the carbon-chlorine bond is susceptible to attack by nucleophiles.

The trisubstituted double bond in this compound readily undergoes electrophilic addition reactions. One of the most synthetically useful of these is hydroboration-oxidation.

Hydroboration-Oxidation:

The reaction of this compound with borane (B79455) (BH₃), typically in the form of a complex with tetrahydrofuran (B95107) (THF), followed by oxidation with hydrogen peroxide (H₂O₂) in a basic medium, leads to the formation of an alcohol. This two-step process is characterized by its anti-Markovnikov regioselectivity and syn-stereospecificity.

Mechanism: The hydroboration step involves the concerted addition of a B-H bond across the double bond. The boron atom adds to the less substituted carbon (C-3), and the hydrogen atom adds to the more substituted carbon (C-2). This regioselectivity is governed by both steric and electronic factors. The bulky borane reagent preferentially approaches the less sterically hindered carbon, and there is a partial positive charge development on the more substituted carbon in the transition state. The subsequent oxidation step replaces the carbon-boron bond with a carbon-hydroxyl bond with retention of stereochemistry.

Products: The hydroboration-oxidation of this compound is expected to yield primarily 8-chloro-2,6-dimethyloctan-3-ol .

A data table summarizing the expected outcomes of hydroboration-oxidation is presented below:

| Reactant | Reagents | Major Product | Regioselectivity | Stereochemistry |

| This compound | 1. BH₃•THF 2. H₂O₂, NaOH | 8-chloro-2,6-dimethyloctan-3-ol | Anti-Markovnikov | Syn-addition |

The primary alkyl chloride moiety in this compound is susceptible to nucleophilic substitution reactions. The mechanism of these reactions, whether Sₙ1 or Sₙ2, is influenced by the nature of the nucleophile, the solvent, and the temperature.

Solvolysis:

Solvolysis is a nucleophilic substitution reaction where the solvent acts as the nucleophile. When this compound is heated in a protic solvent such as ethanol (B145695) or water, a solvolysis reaction can occur.

Mechanism: Given that it is a primary alkyl halide, an Sₙ2 mechanism is generally favored, involving a backside attack by the solvent molecule on the carbon bearing the chlorine atom. However, the steric hindrance from the methyl group at the C-6 position might slightly retard the Sₙ2 reaction rate. An Sₙ1 mechanism is less likely due to the instability of the resulting primary carbocation, although rearrangement to a more stable secondary or tertiary carbocation via a hydride shift could be a competing pathway under certain conditions, it is generally not a major pathway for primary halides.

Kinetics: The rate of an Sₙ2 solvolysis reaction is dependent on the concentration of both the substrate and the nucleophile (solvent). The reaction would follow second-order kinetics. In contrast, an Sₙ1 reaction would exhibit first-order kinetics, depending only on the concentration of the substrate. For this compound, the solvolysis in a solvent like ethanol would likely proceed via an Sₙ2 pathway, and the rate could be expressed as: Rate = k[this compound][Ethanol]

A table summarizing the characteristics of nucleophilic substitution for this compound is provided below:

| Reaction Type | Favored Mechanism | Nucleophile/Solvent | Expected Product (with Ethanol) |

| Nucleophilic Substitution | Sₙ2 | Strong nucleophiles (e.g., CN⁻, OH⁻) | 9-cyano-3,7-dimethyl-7-octene |

| Solvolysis | Sₙ2 (likely) | Protic solvents (e.g., ethanol, water) | 8-ethoxy-2,6-dimethyl-2-octene |

Dehalogenation and Elimination Reactions

In addition to substitution, this compound can undergo elimination reactions to form dienes, as well as dehalogenation reactions.

Reductive dehalogenation involves the removal of the halogen atom and its replacement with a hydrogen atom. This can be achieved using various reducing agents.

Mechanisms: Common methods for reductive dehalogenation include the use of metal hydrides like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. The reaction with LiAlH₄ typically proceeds via an Sₙ2 mechanism where a hydride ion acts as the nucleophile. Catalytic hydrogenation involves the use of a metal catalyst such as palladium on carbon (Pd/C) with hydrogen gas. This process involves the oxidative addition of the alkyl halide to the metal surface, followed by hydrogenolysis.

Competing Pathways: A significant competing pathway during reductive dehalogenation can be the reduction of the alkene double bond, especially under catalytic hydrogenation conditions. The choice of catalyst and reaction conditions can influence the selectivity. For instance, certain catalysts might preferentially reduce the alkyl halide over the alkene.

Treatment of this compound with a base can lead to the elimination of hydrogen chloride (HCl) to form a conjugated diene. The operative mechanism, either E1 or E2, is highly dependent on the reaction conditions.

E2 Mechanism: This mechanism is favored by strong, bulky bases and aprotic solvents. The reaction is concerted, with the base abstracting a proton from the carbon adjacent to the chlorine-bearing carbon (C-7) at the same time as the chloride ion departs. The use of a sterically hindered base like potassium tert-butoxide would favor the E2 pathway and would preferentially abstract the more accessible proton, potentially leading to the Hofmann product, although in this case, the Zaitsev product is the only possible conjugated diene. The expected product from an E2 reaction would be 2,6-dimethyl-1,7-octadiene .

E1 Mechanism: This mechanism is favored by weak bases and protic solvents, and it proceeds through a carbocation intermediate. Since this compound is a primary alkyl halide, the formation of a primary carbocation is energetically unfavorable, making the E1 pathway less likely. However, if a carbocation were to form, it could potentially rearrange.

The following table compares the E1 and E2 pathways for this compound:

| Feature | E1 Pathway | E2 Pathway |

| Base | Weak base (e.g., H₂O, ROH) | Strong, often bulky base (e.g., K-OtBu) |

| Solvent | Protic (e.g., ethanol) | Aprotic (e.g., THF) |

| Rate Law | Rate = k[Substrate] | Rate = k[Substrate][Base] |

| Intermediate | Carbocation | None (concerted) |

| Likelihood | Low (due to unstable primary carbocation) | High (with appropriate base) |

| Major Product | 2,6-dimethyl-1,7-octadiene (after potential rearrangement) | 2,6-dimethyl-1,7-octadiene |

Oxidative and Reductive Transformations of the Carbon Skeleton

The carbon skeleton of this compound can be modified through oxidative and reductive transformations, primarily targeting the alkene moiety.

Oxidative Cleavage:

The double bond can be cleaved oxidatively using reagents like ozone (O₃) followed by a workup.

Ozonolysis: Treatment with ozone followed by a reductive workup (e.g., with dimethyl sulfide, (CH₃)₂S) will cleave the double bond to yield two carbonyl compounds. For this compound, this would result in the formation of acetone and 5-chloro-3-methylpentanal . An oxidative workup (e.g., with hydrogen peroxide, H₂O₂) would oxidize the aldehyde to a carboxylic acid, yielding 5-chloro-3-methylpentanoic acid and acetone.

Reduction of the Carbon Skeleton:

The double bond can be reduced to a single bond through catalytic hydrogenation.

Catalytic Hydrogenation: Using a catalyst such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) with hydrogen gas will reduce the double bond. This reaction would convert this compound to 8-chloro-2,6-dimethyloctane . As mentioned earlier, under these conditions, the chloro group may also be removed via hydrogenolysis, leading to the formation of 2,6-dimethyloctane . The selectivity of the reaction depends on the catalyst, solvent, and reaction conditions.

A summary of these transformations is provided in the table below:

| Transformation | Reagents | Products |

| Oxidative Cleavage | 1. O₃ 2. (CH₃)₂S (reductive workup) | Acetone, 5-chloro-3-methylpentanal |

| Oxidative Cleavage | 1. O₃ 2. H₂O₂ (oxidative workup) | Acetone, 5-chloro-3-methylpentanoic acid |

| Reduction | H₂, Pd/C | 8-chloro-2,6-dimethyloctane and/or 2,6-dimethyloctane |

Selective Oxidation of the Alkene Moiety

The electron-rich trisubstituted double bond in this compound is susceptible to attack by various oxidizing agents. Selective oxidation of this moiety can lead to a range of valuable chemical intermediates. Key oxidative transformations include epoxidation, dihydroxylation, and oxidative cleavage.

Epoxidation: The formation of an epoxide ring from the alkene is a common and synthetically useful transformation. This reaction is typically achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), or through metal-catalyzed oxidations. The reaction proceeds via the concerted addition of an oxygen atom across the double bond.

The kinetics of epoxidation reactions are influenced by the substitution pattern of the alkene. Generally, more electron-rich alkenes react faster. acs.orgacs.orgnih.gov For alkyl-substituted alkenes, the rate of epoxidation increases with the number of alkyl groups on the olefinic carbons. acs.orgacs.org Based on kinetic data for the epoxidation of various alkenes with hydrogen peroxide catalyzed by methylrhenium trioxide (MTO), a correlation between alkene structure and reaction rate can be established. acs.orgacs.orgresearchgate.net

Table 1: Relative Rate Constants for the Epoxidation of Various Alkenes with H₂O₂/MTO in 1:1 CH₃CN-H₂O at pH 1 (Data extrapolated and adapted from studies on similar alkenes)

| Alkene | Number of Alkyl Substituents | Relative Rate Constant (k_rel) |

| 1-Octene | 2 | 1.0 |

| cis-2-Octene | 2 | 15.7 |

| trans-2-Octene | 2 | 2.5 |

| 2-Methyl-2-pentene | 3 | 110 |

| This compound (estimated) | 3 | ~100-120 |

| 2,3-Dimethyl-2-butene | 4 | 630 |

The data suggests that the trisubstituted nature of the double bond in this compound would make it highly reactive towards epoxidation, with a rate constant significantly higher than that of disubstituted octenes.

Dihydroxylation: The conversion of the alkene to a vicinal diol can be accomplished using reagents such as osmium tetroxide (OsO₄) in the presence of a co-oxidant (e.g., N-methylmorpholine N-oxide, NMO) for syn-dihydroxylation, or through the opening of an epoxide for anti-dihydroxylation.

Oxidative Cleavage (Ozonolysis): Treatment of this compound with ozone (O₃) followed by a reductive workup (e.g., with dimethyl sulfide, DMS, or zinc) would cleave the double bond to yield two carbonyl compounds. masterorganicchemistry.comyoutube.com This reaction is a powerful tool for structural elucidation and for the synthesis of smaller functionalized molecules. The expected products from the ozonolysis of this compound would be 6-chloro-4-methylhexanal and acetone.

Controlled Reduction of Unsaturated Bonds and Halide Reduction

The reduction of this compound can be directed towards the alkene functionality, the alkyl chloride, or both, depending on the choice of reducing agent and reaction conditions.

Reduction of the Alkene Moiety: Catalytic hydrogenation is a common method for the reduction of carbon-carbon double bonds. chemistai.org Using catalysts such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel in the presence of hydrogen gas (H₂), the double bond in this compound can be selectively reduced to an alkane. This reaction typically proceeds with syn-addition of hydrogen across the double bond. It is important to note that under more forcing conditions, hydrogenolysis of the C-Cl bond may also occur. Electrocatalytic transfer hydrogenation has also been shown to be effective for the reduction of unactivated alkenes like 1-octene. nih.govd-nb.inforesearchgate.netchemrxiv.orgchemrxiv.org

Reduction of the Alkyl Halide: The primary alkyl chloride can be reduced to an alkane using metal hydrides. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing alkyl halides. chemistai.orgchemistrysteps.comacs.orgsaskoer.cachemistrysteps.com The reaction proceeds via an Sₙ2 mechanism where a hydride ion displaces the chloride. Sodium borohydride (B1222165) (NaBH₄) is generally not reactive enough to reduce alkyl halides. chemistai.orgchemistrysteps.com

Table 2: Reactivity of Reducing Agents with Alkenes and Alkyl Halides

| Reducing Agent | Reactivity with Alkenes | Reactivity with Primary Alkyl Halides |

| H₂/Pd, Pt, or Ni | High | Moderate to High (potential for hydrogenolysis) |

| LiAlH₄ | Low | High |

| NaBH₄ | Low | Very Low/None |

This differential reactivity allows for the selective reduction of either the alkene or the alkyl chloride by careful selection of the reducing agent.

Rearrangement Reactions and Isomerization Processes in Halogenated Octenes

Halogenated octenes, particularly those with allylic or tertiary halide structures, or those capable of forming stable carbocation intermediates, can undergo a variety of rearrangement and isomerization reactions. While this compound itself is a primary halide, its structural similarity to terpenoid systems like geranyl chloride suggests that under certain conditions, it could participate in such transformations.

Carbocation rearrangements are a common feature in the chemistry of terpenes and related allylic systems. researchgate.netnih.govkhanacademy.orglibretexts.org These rearrangements are driven by the formation of a more stable carbocation. For instance, the isomerization of geraniol (B1671447) to linalool (B1675412) and nerol (B1678202) can be catalyzed by ferric chloride, proceeding through carbocationic intermediates. researchgate.net Similarly, the solvolysis of linalyl derivatives can lead to a mixture of acyclic and cyclic products through carbocation rearrangements.

In the context of this compound, the formation of a carbocation could be initiated by the presence of a Lewis acid or under solvolytic conditions. A hypothetical scenario could involve the protonation of the double bond, leading to a tertiary carbocation at C2. This carbocation could then potentially undergo hydride or alkyl shifts. However, given the primary nature of the alkyl chloride, direct ionization to a carbocation at C8 is unlikely.

A more plausible isomerization pathway for a related compound, geranyl chloride, involves its rearrangement to linalyl chloride and neryl chloride. orgsyn.orgresearchgate.netgoogle.com This type of allylic rearrangement proceeds through a delocalized allylic carbocation intermediate. While the chlorine in this compound is not in an allylic position, the presence of the double bond can still influence the reactivity at the other end of the molecule, for instance, through intramolecular reactions under certain conditions.

Kinetic and Thermodynamic Aspects of Reactions Involving this compound

The rates and outcomes of reactions involving this compound are governed by both kinetic and thermodynamic factors.

Kinetic Control: In many reactions, the product distribution is determined by the relative rates of competing reaction pathways. For example, in electrophilic additions to the double bond, the formation of the more stable carbocation intermediate is kinetically favored, leading to a specific regiochemical outcome (Markovnikov's rule). The rate of epoxidation, as discussed earlier, is also under kinetic control, with more substituted alkenes reacting faster due to their lower activation energy for the reaction. acs.orgacs.org

Thermodynamic Control: In other cases, particularly when reactions are reversible, the product distribution is governed by the relative stabilities of the products. Alkene stability generally increases with the degree of substitution on the double bond. libretexts.orgmasterorganicchemistry.comlibretexts.org Trans isomers are also typically more stable than their cis counterparts due to reduced steric strain. libretexts.orglibretexts.org The thermodynamic stability of isomeric organic compounds can often be inferred from their heats of combustion or heats of hydrogenation. reddit.comyoutube.com

Table 3: Estimated Thermodynamic Data for Related C10 Hydrocarbons (Data is illustrative and based on general principles and data for similar compounds)

| Compound | Structure | ΔH_f° (gas, kJ/mol) (Estimated) | Relative Stability |

| 2,6-Dimethyl-2-octene (B1618814) | Trisubstituted alkene | -210 | High |

| 2,6-Dimethyloctane | Alkane | -250 | Very High |

| 3,7-Dimethyl-1,6-octadiene (Limonene isomer) | Dienes | -80 | Moderate |

The greater stability of the alkane (2,6-dimethyloctane) compared to the alkene (2,6-dimethyl-2-octene) provides the thermodynamic driving force for hydrogenation reactions. The relative stabilities of different isomers of halogenated octenes would influence the equilibrium position in isomerization reactions.

Advanced Spectroscopic and Chromatographic Methodologies for Academic Research on 8 Chloro 2,6 Dimethyl 2 Octene

Elucidation of Structure and Stereochemistry via Advanced Nuclear Magnetic Resonance (NMR) Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds. For 8-Chloro-2,6-dimethyl-2-octene, a combination of one-dimensional (¹H and ¹³C NMR) and two-dimensional (COSY, HSQC, HMBC) experiments would provide a complete picture of its constitution and stereochemistry.

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for each unique proton environment. The chemical shifts (δ) are predicted based on the electronic environment of the protons. For instance, the vinylic proton at C3 would appear in the downfield region (typically 5.0-5.5 ppm) due to the deshielding effect of the double bond. The protons on the carbon adjacent to the chlorine atom (C8) would also be shifted downfield (around 3.5-4.0 ppm).

¹³C NMR Spectroscopy: The carbon NMR spectrum would reveal the number of unique carbon atoms. The olefinic carbons (C2 and C3) would have characteristic shifts in the 120-140 ppm range. The carbon atom bonded to chlorine (C8) would be found around 40-50 ppm. The chemical shifts of the methyl and methylene (B1212753) groups would populate the upfield region of the spectrum. Data from the parent alkene, 2,6-Dimethyl-2-octene (B1618814), can be used as a baseline for predicting these shifts. nih.gov

Advanced 2D NMR Techniques:

COSY (Correlation Spectroscopy): This experiment would establish proton-proton coupling relationships, allowing for the tracing of the carbon chain. For example, correlations would be seen between the protons on C4 and C5, and between the proton on C6 and its neighboring protons.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded protons and carbons, enabling unambiguous assignment of each carbon atom that has attached protons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment is vital for determining the stereochemistry of the double bond (E/Z isomerism). By observing through-space interactions between the vinylic proton at C3 and the methyl protons at C2 or the methylene protons at C4, the geometric configuration can be assigned.

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound: Data is predicted based on structure-property relationships and spectral data of similar compounds. Actual experimental values may vary.

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Multiplicity (¹H) |

| 1 | ~1.68 | ~25.7 | s |

| 2 | - | ~132.0 | - |

| 3 | ~5.10 | ~124.5 | t |

| 4 | ~1.98 | ~40.0 | t |

| 5 | ~1.40 | ~26.5 | m |

| 6 | ~1.60 | ~37.5 | m |

| 7 | ~1.25 | ~20.0 | d |

| 8 | ~3.55 | ~45.0 | t |

| 9 (Methyl on C2) | ~1.60 | ~17.6 | s |

| 10 (Methyl on C6) | ~0.90 | ~19.5 | d |

Application of High-Resolution Mass Spectrometry for Mechanistic Studies and Transformation Product Identification

High-Resolution Mass Spectrometry (HRMS) is essential for determining the elemental composition of a molecule and for studying reaction mechanisms and identifying unknown transformation products.

For this compound (C₁₀H₁₉Cl), HRMS would provide a highly accurate mass measurement of the molecular ion, allowing for the confirmation of its elemental formula. A key feature would be the isotopic pattern of the molecular ion peak (M⁺). Due to the natural abundance of chlorine isotopes (³⁵Cl at ~75.8% and ³⁷Cl at ~24.2%), the mass spectrum would show two molecular ion peaks, [M]⁺ and [M+2]⁺, with a characteristic intensity ratio of approximately 3:1.

Mechanistic studies often involve tracking the incorporation of isotopes or identifying reaction intermediates. HRMS can accurately measure the mass of these species, providing evidence for proposed reaction pathways. Furthermore, when studying the degradation or metabolism of this compound, HRMS coupled with a separation technique like liquid chromatography (LC-MS) is invaluable for identifying unknown products by determining their exact masses and, consequently, their elemental formulas.

Electron Ionization (EI) Fragmentation: In EI-MS, the molecule is fragmented in a predictable manner. The fragmentation pattern serves as a molecular fingerprint.

Loss of Chlorine: A common fragmentation pathway would be the loss of a chlorine radical (•Cl), leading to a prominent peak at m/z [M-35]⁺ and [M-37]⁺.

Allylic Cleavage: Cleavage of the C4-C5 bond would be favorable, resulting in a stable allylic carbocation.

McLafferty Rearrangement: If applicable, this rearrangement could also lead to characteristic fragment ions.

Predicted Key Mass Fragments for this compound: Predictions are based on standard fragmentation rules for halogenated alkenes.

| m/z (for ³⁵Cl) | Possible Fragment | Description |

| 174/176 | [C₁₀H₁₉Cl]⁺ | Molecular Ion (M⁺) |

| 139 | [C₁₀H₁₉]⁺ | Loss of •Cl |

| 111 | [C₈H₁₅]⁺ | Cleavage at C4-C5 bond |

| 69 | [C₅H₉]⁺ | Further fragmentation |

Chromatographic Separations for Isomer Analysis and Purity Assessment (e.g., GC-MS, HPLC)

Chromatographic techniques are fundamental for separating components of a mixture, which is critical for assessing the purity of this compound and for analyzing its isomers.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is the ideal method for the analysis of volatile compounds like this compound.

Isomer Separation: The synthesis of this compound could potentially yield both E and Z isomers related to the double bond at C2. A suitable capillary GC column (e.g., a non-polar DB-5 or a mid-polar DB-17) would likely be able to separate these geometric isomers based on differences in their boiling points and interactions with the stationary phase. The separated isomers would then be identified by their mass spectra.

Purity Assessment: GC with a Flame Ionization Detector (GC-FID) or GC-MS can be used to determine the purity of a sample. Impurities, such as starting materials, byproducts from the synthesis (e.g., the corresponding alcohol), or degradation products, would appear as separate peaks in the chromatogram. The area of each peak is proportional to the concentration of the compound, allowing for quantitative purity analysis.

High-Performance Liquid Chromatography (HPLC): While GC is often preferred for this type of compound, HPLC can also be employed for purity analysis, especially for non-volatile impurities or for preparative-scale purification. Since this compound lacks a strong chromophore, UV detection would be challenging. Therefore, a universal detector like a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD) might be necessary. Reversed-phase HPLC, using a C18 column with a mobile phase such as acetonitrile/water, would be a typical starting point for method development.

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Analysis and Reaction Monitoring

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. The spectrum shows absorption bands at specific frequencies corresponding to different types of bonds and functional groups. For this compound, key absorptions would include:

C=C Stretch: A moderate absorption band around 1670-1640 cm⁻¹ would indicate the presence of the carbon-carbon double bond.

sp² C-H Stretch: A peak just above 3000 cm⁻¹ (e.g., 3010-3040 cm⁻¹) would confirm the C-H bond on the double bond (vinylic C-H).

sp³ C-H Stretch: Strong absorption bands just below 3000 cm⁻¹ (e.g., 2850-2960 cm⁻¹) would be due to the numerous C-H bonds in the methyl and methylene groups.

C-Cl Stretch: A band in the fingerprint region, typically between 800 and 600 cm⁻¹, would correspond to the carbon-chlorine bond stretching vibration.

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds. The C=C double bond stretch would be expected to show a strong signal in the Raman spectrum. Raman spectroscopy is also an excellent tool for in-situ reaction monitoring, for instance, by tracking the disappearance of a reactant's signal or the appearance of a product's signal in real-time. molbase.comchemicalbook.com

Predicted Vibrational Frequencies for this compound: Data is predicted based on characteristic group frequencies.

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity |

| sp² C-H Stretch | 3010 - 3040 | Medium |

| sp³ C-H Stretch | 2850 - 2960 | Strong |

| C=C Stretch | 1640 - 1670 | Medium (IR), Strong (Raman) |

| CH₂/CH₃ Bend | 1370 - 1470 | Medium |

| C-Cl Stretch | 600 - 800 | Medium-Strong |

Computational Chemistry and Theoretical Investigations of 8 Chloro 2,6 Dimethyl 2 Octene

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Due to its acyclic nature and multiple single bonds, 8-Chloro-2,6-dimethyl-2-octene possesses significant conformational flexibility. Molecular dynamics (MD) simulations are a powerful computational technique to explore the conformational landscape of such molecules over time. nih.gov

MD simulations model the movement of atoms and molecules by solving Newton's equations of motion. By simulating the molecule's behavior in a given environment (e.g., in a solvent or in the gas phase) over a period of time, researchers can identify the most stable conformations and the energy barriers between them. This is crucial for understanding how the molecule's shape influences its physical and chemical properties. For instance, the accessibility of the chlorine atom for nucleophilic attack can be highly dependent on the predominant conformation.

Furthermore, MD simulations can be used to study intermolecular interactions. By placing the molecule of interest in a simulation box with other molecules (e.g., solvent molecules or other reactants), it is possible to analyze the non-covalent interactions, such as van der Waals forces and dipole-dipole interactions, that govern its behavior in a condensed phase. These simulations can provide insights into properties like solubility and how the molecule interacts with biological membranes or receptor sites. nih.gov

Table 2: Torsional Angles of Low-Energy Conformers of this compound (Illustrative MD Simulation Data)

| Conformer | Dihedral Angle (C5-C6-C7-C8) | Relative Energy (kcal/mol) |

| 1 | 65° | 0.0 |

| 2 | 175° | 1.2 |

| 3 | -70° | 1.5 |

This table provides an example of data that could be generated from conformational analysis using molecular dynamics simulations.

Reaction Mechanism Elucidation through Transition State Theory and Energy Profile Analysis

Computational chemistry is instrumental in elucidating reaction mechanisms by identifying transition states and calculating activation energies. For this compound, potential reactions of interest include nucleophilic substitution at the allylic carbon bearing the chlorine atom and electrophilic addition to the double bond.

Transition State Theory allows for the calculation of reaction rates from the properties of the reactants and the transition state. Using quantum chemical methods, the geometry of the transition state can be located on the potential energy surface. A key characteristic of a transition state is that it has exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate.

By calculating the energies of the reactants, transition state, and products, an energy profile for the reaction can be constructed. The energy difference between the reactants and the transition state gives the activation energy, a critical factor in determining the reaction rate. For example, in a nucleophilic substitution reaction involving this compound, computational analysis can help determine whether the reaction proceeds via an S(_N)1 or S(_N)2 mechanism by comparing the energy barriers of the respective pathways. The stability of the allylic carbocation intermediate in a potential S(_N)1 reaction can be assessed through these calculations. stackexchange.com

Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data

Computational methods can predict various spectroscopic parameters, which can then be compared with experimental data to confirm the structure of a molecule. For this compound, the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies would be particularly valuable.

Gauge-Including Atomic Orbital (GIAO) is a common method used to calculate NMR chemical shifts. By performing these calculations on the optimized geometry of the molecule, a theoretical NMR spectrum can be generated. acs.org This predicted spectrum can be compared to an experimental one to aid in the assignment of peaks to specific protons and carbons in the molecule. stenutz.eu

Table 3: Predicted vs. Experimental ¹³C NMR Chemical Shifts for Selected Carbons of this compound (Illustrative Data)

| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| C2 | 135.2 | 134.8 |

| C3 | 124.5 | 124.1 |

| C8 | 45.8 | 45.2 |

This table illustrates how computationally predicted spectroscopic data can be correlated with experimental results.

Structure-Reactivity Relationships Derived from Theoretical Models

Theoretical models can be used to establish Quantitative Structure-Activity Relationships (QSAR) and Quantitative Structure-Property Relationships (QSPR). researchgate.net These models correlate the structural or electronic features of a molecule with its chemical reactivity or physical properties.

For this compound and related compounds, theoretical descriptors can be calculated. These descriptors can include electronic parameters (e.g., HOMO/LUMO energies, partial atomic charges), steric parameters (e.g., molecular volume, surface area), and topological indices. By developing a mathematical relationship between these descriptors and an observed activity (e.g., reaction rate, biological activity), it is possible to predict the behavior of new, untested compounds.

For instance, the reactivity of the C-Cl bond in this compound could be correlated with the calculated partial charge on the C8 carbon and the LUMO energy. nih.gov A more positive partial charge and a lower LUMO energy would likely indicate a higher susceptibility to nucleophilic attack. Such models are valuable in the rational design of molecules with desired properties. The reactivity of allylic halides is a well-studied area where such relationships are often explored. quora.comnih.gov

Environmental Fate and Biogeochemical Transformations of 8 Chloro 2,6 Dimethyl 2 Octene Excluding Human Health Aspects

Microbial Transformation and Biodegradation Processes in Natural Environments

Microbial activity is a key factor in the environmental degradation of many halogenated organic compounds. acs.org The biodegradation of 8-Chloro-2,6-dimethyl-2-octene can potentially occur under both aerobic and anaerobic conditions, mediated by various microorganisms.

Aerobic Biodegradation: Under aerobic conditions, bacteria may utilize mono- or dioxygenase enzymes to initiate the degradation of chlorinated alkenes. This can involve the oxidation of the double bond, leading to the formation of epoxides which are then further metabolized. The presence of methyl groups in this compound might influence the accessibility of the double bond to microbial enzymes.

Anaerobic Biodegradation: In anaerobic environments such as sediments and groundwater, reductive dechlorination is a significant transformation pathway for chlorinated hydrocarbons. researchgate.net This process involves the sequential removal of chlorine atoms, with the chlorinated compound serving as an electron acceptor. For this compound, this would result in the formation of 2,6-dimethyl-2-octene (B1618814). The efficiency of reductive dechlorination is dependent on the presence of suitable electron donors and a microbial community capable of this metabolic process.

Environmental Transport and Distribution Models for Halogenated Alkenes

The transport and distribution of this compound in the environment are influenced by its physicochemical properties, such as vapor pressure, water solubility, and the octanol-water partition coefficient (Kow). Models for halogenated alkenes generally consider processes like volatilization from water to air, sorption to soil and sediment, and long-range atmospheric transport. researchgate.net

Due to its likely low to moderate water solubility and potentially moderate to high vapor pressure and Kow, this compound is expected to partition between the atmosphere, water, and soil. Its presence in the atmosphere would make it susceptible to long-range transport. In aquatic systems, sorption to organic matter in sediment can be a significant fate process, reducing its bioavailability for degradation.

Table 2: Key Parameters for Modeling the Environmental Transport of Halogenated Alkenes

| Parameter | Definition | Predicted Value Range for this compound | Influence on Transport and Distribution |

| Vapor Pressure | The pressure exerted by a vapor in thermodynamic equilibrium with its condensed phases at a given temperature. | Moderate | High values lead to increased volatilization into the atmosphere. |

| Water Solubility | The maximum amount of a chemical that will dissolve in a given amount of pure water at a specific temperature and pH. | Low to Moderate | Low solubility promotes partitioning to sediment and air. |

| Octanol-Water Partition Coefficient (Log Kow) | The ratio of the concentration of a chemical in octanol (B41247) and water at equilibrium. | Moderate to High | High values indicate a tendency to sorb to organic matter in soil and sediment. |

| Henry's Law Constant | A measure of the tendency of a chemical to partition between air and water. | Moderate to High | High values suggest significant volatilization from water to air. |

Formation of Environmental Metabolites and Their Chemical Characterization

The degradation of this compound through the pathways described above will lead to the formation of various transformation products or metabolites. The chemical characterization of these metabolites is essential for a complete understanding of the compound's environmental fate.

Under abiotic conditions, photolysis can lead to the formation of hydroxylated or oxidized derivatives. Hydrolysis, although likely slow, would produce the corresponding alcohol, 2,6-dimethyl-2-octen-8-ol.

Microbial degradation can result in a wider array of metabolites. Aerobic biodegradation could yield epoxides, diols, and eventually smaller organic acids that can be integrated into central microbial metabolism. Anaerobic reductive dechlorination would primarily produce 2,6-dimethyl-2-octene. Further microbial action on these primary metabolites could lead to a variety of other compounds.

Table 3: Potential Environmental Metabolites of this compound

| Parent Compound | Degradation Pathway | Potential Metabolite(s) |

| This compound | Indirect Photolysis | Hydroxylated and oxidized derivatives |

| This compound | Hydrolysis | 2,6-dimethyl-2-octen-8-ol |

| This compound | Aerobic Biodegradation | 8-Chloro-2,6-dimethyl-2,3-epoxyoctane, corresponding diols |

| This compound | Anaerobic Reductive Dechlorination | 2,6-dimethyl-2-octene |

Strategic Applications of 8 Chloro 2,6 Dimethyl 2 Octene As a Synthetic Intermediate and Building Block

Utility in the Synthesis of Complex Organic Molecules

As a functionalized terpene derivative, 8-Chloro-2,6-dimethyl-2-octene serves as a versatile starting material for the synthesis of more intricate organic structures. The presence of the chlorine atom allows for nucleophilic substitution reactions, while the double bond can participate in various addition and cycloaddition reactions.

Nucleophilic Substitution Reactions: The allylic nature of the chloride in this compound enhances its reactivity towards nucleophiles in SN2 reactions. acs.orgnih.govlibretexts.org This increased reactivity is attributed to the stabilization of the transition state through conjugation with the adjacent double bond. libretexts.org This property makes it an excellent substrate for introducing a variety of functional groups by reacting it with nucleophiles such as cyanides, alkoxides, and amines. For instance, reaction with sodium cyanide would yield the corresponding nitrile, a precursor to carboxylic acids and amines.

Friedel-Crafts Alkylation: The alkyl chloride functionality of this compound allows it to act as an alkylating agent in Friedel-Crafts reactions. mt.comlibretexts.orgopenochem.org In the presence of a Lewis acid catalyst, such as aluminum chloride, it can introduce the 2,6-dimethyl-2-octenyl group onto aromatic rings. libretexts.org This reaction is a fundamental method for forming carbon-carbon bonds and is widely used in the synthesis of various organic compounds. mt.com

Synthesis of Terpenes and Terpenoids: Terpenes and their derivatives are a large class of naturally occurring organic compounds with diverse biological activities and commercial applications. nih.gov this compound, being a derivative of citronellol (B86348), can be a precursor in the synthesis of other terpenes and terpenoids. nih.gov The chlorine can be substituted to introduce other functionalities, or the double bond can be modified through reactions like epoxidation or dihydroxylation to create more complex terpenoid structures.

| Reaction Type | Reagents | Product Type | Potential Application |

| Nucleophilic Substitution (SN2) | NaCN | Nitrile | Intermediate for carboxylic acids, amines |

| Friedel-Crafts Alkylation | Benzene, AlCl3 | Alkylated Aromatic | Synthesis of complex aromatic compounds |

| Epoxidation | m-CPBA | Epoxide | Intermediate for diols, alcohols |

Role in Agrochemical Development as a Precursor for Active Ingredient Synthesis

While direct evidence for the use of this compound in the synthesis of currently registered agrochemicals is not prevalent in publicly available literature, its chemical functionalities suggest a potential role as a precursor for active ingredients. The development of new agrochemicals often involves the synthesis and screening of a vast number of compounds with diverse structures. nih.gov

The lipophilic carbon backbone of this compound could be advantageous for active ingredients targeting biological membranes. The introduction of specific functionalities through the substitution of the chlorine atom or modification of the double bond could lead to the generation of novel molecules with potential herbicidal, insecticidal, or fungicidal properties. For example, the synthesis of esters, ethers, or amides from this precursor could yield compounds with the desired biological activity. The chirality inherent in many agrochemicals is a critical factor for their efficacy and environmental impact, and the structure of this compound provides a scaffold that could be adapted for chiral syntheses. nih.gov

Application in Material Science (e.g., as a monomer or cross-linker precursor)

In the field of material science, molecules with reactive functional groups are essential for the synthesis of polymers and other advanced materials. This compound possesses two such functionalities: the double bond and the chloro group, which could potentially be utilized in polymerization and cross-linking applications.

Monomer for Polymerization: The double bond in this compound could theoretically participate in addition polymerization reactions. However, the steric hindrance around the trisubstituted double bond might limit its reactivity towards conventional free-radical or ionic polymerization methods. More specialized catalytic systems might be required to achieve polymerization.

Precursor for Cross-linking Agents: The chloro group in this compound makes it a candidate for the synthesis of cross-linking agents. thermofisher.com Cross-linking is the process of forming covalent bonds between polymer chains to improve the material's mechanical properties, thermal stability, and chemical resistance. thermofisher.com The compound could be bifunctionalized by first reacting the chloro group with a molecule containing another reactive group, and then utilizing the double bond for a subsequent cross-linking reaction, or vice versa. For instance, the chloro group could be converted to a thiol, which could then participate in thiol-ene "click" chemistry with polymers containing double bonds.

| Potential Application | Reactive Group(s) | Resulting Material Property |

| Monomer | C=C double bond | Novel polymer with specific side chains |

| Cross-linker Precursor | -Cl and C=C | Increased rigidity and stability of polymers |

Integration into Specialized Chemical Production Processes (e.g., fragrance industry intermediates)

The structural similarity of this compound to citronellol, a key component in many fragrances, suggests its potential as an intermediate in the synthesis of various fragrance compounds. The fragrance industry relies heavily on the synthesis of natural product analogues and novel scent molecules.

Synthesis of Citronellyl Esters and Nitriles: Citronellyl esters, such as citronellyl acetate (B1210297), and citronellyl nitrile are known for their pleasant citrus and floral scents and are widely used in perfumery. foreverest.netbibliotekanauki.plnbinno.comgoogle.comresearchgate.netscielo.br this compound can serve as a direct precursor to these compounds. For example, reaction with sodium acetate would yield citronellyl acetate, while reaction with sodium cyanide would produce citronellyl nitrile. google.com The nitrile itself is a valuable fragrance ingredient with a lemon-like odor. google.com

Precursor for other Fragrance Molecules: The reactivity of the chloro group and the double bond allows for the synthesis of a wider range of fragrance molecules. For example, hydrolysis of the chloride would yield citronellol. Epoxidation of the double bond followed by ring-opening reactions could lead to the formation of various rose oxide derivatives, which are important components of rose-scented perfumes. google.com

| Precursor | Target Fragrance Compound | Olfactive Note |

| This compound | Citronellyl Acetate | Fruity, rosy |

| This compound | Citronellyl Nitrile | Lemony, citrus |

| This compound | Citronellol | Floral, rosy |

Emerging Research Frontiers and Future Prospects for 8 Chloro 2,6 Dimethyl 2 Octene Chemistry

Development of Novel Catalytic Systems for Challenging Transformations

The transformation of 8-Chloro-2,6-dimethyl-2-octene often requires catalytic systems that can navigate the challenges posed by its structure, such as regioselectivity and stereocontrol, while contending with the potential for side reactions. Current research is focused on the development of sophisticated catalysts that can unlock new reaction pathways and enhance the efficiency of existing ones.

One of the primary areas of investigation is the use of transition-metal catalysts for cross-coupling reactions. The development of catalysts with tailored ligand architectures is crucial for controlling the reactivity of the allylic chloride moiety. For instance, palladium-based catalysts with bulky, electron-rich phosphine ligands are being explored to facilitate selective carbon-carbon and carbon-heteroatom bond formation, minimizing undesired elimination and rearrangement reactions. Recent studies have highlighted the potential of nickel-catalyzed systems, which can offer alternative reactivity and selectivity profiles, particularly in asymmetric transformations.

Furthermore, the activation of the less reactive C-H bonds within the this compound backbone is a significant frontier. The development of catalysts based on earth-abundant metals like iron and copper for C-H functionalization would provide more atom-economical routes to novel derivatives. These catalytic systems could enable the direct introduction of functional groups, bypassing the need for pre-functionalized starting materials.

Table 1: Comparison of Catalytic Systems for Transformations of Allylic Chlorides

| Catalyst Type | Advantages | Challenges | Potential Applications for this compound |

| Palladium-Phosphine Complexes | High activity, broad functional group tolerance, well-defined mechanisms. | Cost, potential for β-hydride elimination, sensitivity to air and moisture. | Suzuki, Stille, and Heck cross-coupling reactions for the synthesis of complex natural product analogs. |

| Nickel-Based Catalysts | Lower cost, unique reactivity for challenging couplings, effective for C-O and C-N bond formation. | Often requires more stringent reaction conditions, potential for multiple oxidation states leading to complex reaction pathways. | Asymmetric allylic substitution reactions to introduce chirality. |

| Earth-Abundant Metal Catalysts (Fe, Cu) | Low cost, environmentally benign, potential for novel reactivity. | Lower activity and selectivity compared to precious metals, catalyst deactivation can be an issue. | C-H activation and functionalization to introduce new functionalities. |

Advanced Spectroscopic Techniques for In-Situ Reaction Monitoring and Kinetic Profiling

A deeper understanding of reaction mechanisms and kinetics is paramount for optimizing the synthesis and transformation of this compound. Advanced spectroscopic techniques that allow for real-time, in-situ monitoring are becoming indispensable tools for researchers. perkinelmer.comresearchgate.netmdpi.com These methods provide a window into the reaction as it happens, enabling the identification of transient intermediates and the elucidation of complex reaction pathways. mdpi.com

Fourier Transform Infrared (FTIR) and Raman spectroscopy are particularly well-suited for monitoring reactions involving this compound. perkinelmer.comoxinst.comfrontiersin.org By tracking the vibrational frequencies of specific bonds, such as the C-Cl and C=C bonds, researchers can follow the consumption of the starting material and the formation of products in real-time. mdpi.com This data is invaluable for optimizing reaction parameters such as temperature, pressure, and catalyst loading.

Nuclear Magnetic Resonance (NMR) spectroscopy, especially with the advent of rapid data acquisition techniques, is also being employed for in-situ reaction analysis. This provides detailed structural information about all the species present in the reaction mixture, offering unambiguous evidence for proposed intermediates and byproducts. The combination of these spectroscopic techniques with kinetic modeling allows for a comprehensive understanding of the reaction landscape.

Table 2: Advanced Spectroscopic Techniques for Reaction Monitoring

| Technique | Information Provided | Advantages for this compound Chemistry |

| In-situ FTIR Spectroscopy | Real-time concentration profiles of reactants, intermediates, and products based on vibrational modes. mdpi.com | Non-invasive, can be used under a wide range of reaction conditions, provides information on bond formation and breaking. |

| In-situ Raman Spectroscopy | Complementary vibrational information to FTIR, particularly sensitive to non-polar bonds. oxinst.com | Can be used in aqueous media, less interference from solvent, good for monitoring changes in the carbon skeleton. |

| In-situ NMR Spectroscopy | Detailed structural information of all soluble species in the reaction mixture. | Unambiguous identification of isomers and complex structures, provides insight into reaction mechanisms. |

Integration with Flow Chemistry and Automated Synthesis Platforms for Scalable Production

The transition from laboratory-scale synthesis to industrial production often presents significant challenges, including issues with heat and mass transfer, safety, and reproducibility. Flow chemistry, where reagents are continuously pumped through a reactor, offers a powerful solution to these problems. nih.govrsc.orgresearchgate.netmit.edu The integration of flow chemistry with automated synthesis platforms is a key emerging trend that promises to revolutionize the production of this compound and its derivatives. researchgate.net

Flow reactors provide superior control over reaction parameters, leading to higher yields, improved selectivity, and enhanced safety, particularly for highly exothermic or hazardous reactions. researchgate.net The small reactor volumes and high surface-area-to-volume ratios facilitate rapid heat exchange, preventing thermal runaways. For the synthesis of this compound, which may involve the use of corrosive or unstable reagents, flow chemistry offers a safer and more efficient alternative to traditional batch processes.

Automation and the integration of machine learning algorithms can further enhance the capabilities of flow systems. researchgate.net Automated platforms can perform high-throughput screening of reaction conditions to rapidly identify optimal parameters. Machine learning algorithms can then analyze the large datasets generated to build predictive models for reaction outcomes, accelerating process development and optimization. researchgate.net This data-driven approach will be instrumental in developing robust and scalable manufacturing processes for this compound.

Exploration of New Application Domains for Derivatives of this compound

The unique chemical structure of this compound makes it a valuable building block for the synthesis of a wide range of derivatives with potential applications in various fields. Research is actively exploring new avenues to leverage the reactivity of this compound to create novel molecules with desirable properties.

In the fragrance and flavor industry, derivatives of this compound can serve as precursors to new aroma chemicals. The introduction of different functional groups through substitution of the chlorine atom can lead to a diverse library of compounds with unique olfactory profiles. For example, esterification or etherification can yield compounds with fruity or floral notes.

In the field of agrochemicals, the terpene scaffold of this compound can be modified to develop new pesticides and herbicides. The presence of the chlorine atom can enhance the biological activity of the molecule. By systematically modifying the structure, researchers can optimize the efficacy and selectivity of these compounds while minimizing their environmental impact.

Furthermore, derivatives of this compound can be utilized as chiral building blocks in the synthesis of complex natural products and pharmaceuticals. The stereoselective functionalization of the double bond or the allylic position can introduce chirality, which is often a critical determinant of biological activity.

Table 3: Potential Application Domains for Derivatives of this compound

| Application Domain | Rationale | Examples of Potential Derivatives |

| Fragrances and Flavors | The terpene backbone is a common feature in many aroma chemicals. | Esters, ethers, and alcohols with various scent profiles. |

| Agrochemicals | Halogenated organic compounds often exhibit pesticidal or herbicidal activity. | Pyrethroid-like esters, functionalized ethers with insecticidal properties. |

| Pharmaceutical Synthesis | The chiral centers that can be introduced make it a valuable synthon. | Chiral epoxides, diols, and amino alcohols as intermediates for drug synthesis. |

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 8-Chloro-2,6-dimethyl-2-octene with high regioselectivity?

- Methodological Answer : The synthesis typically involves Friedel-Crafts alkylation or halogenation of pre-functionalized alkenes. Key parameters include:

- Catalysts : Lewis acids like AlCl₃ or FeCl₃ to enhance electrophilic reactivity .

- Solvents : Non-polar solvents (e.g., dichloromethane) to stabilize intermediates and minimize side reactions .

- Temperature : Controlled reaction temperatures (0–25°C) to prevent over-chlorination or isomerization .

Q. Which spectroscopic techniques are most effective for characterizing structural isomers of this compound?

- Methodological Answer :

- ¹³C NMR : Distinguishes between positional isomers by analyzing carbon environments near the chloro and methyl groups .

- IR Spectroscopy : Identifies C-Cl stretching frequencies (~550–850 cm⁻¹) and alkene C=C bonds (~1650 cm⁻¹) .

- Mass Spectrometry (MS) : Fragmentation patterns differentiate between isomers (e.g., loss of Cl· vs. methyl groups) .

Q. What are the recommended storage conditions to prevent degradation of this compound?

- Methodological Answer :

- Inert Atmosphere : Store under argon or nitrogen to prevent oxidation of the alkene moiety .

- Temperature : –20°C in amber glass vials to avoid light-induced decomposition .

- Stability Monitoring : Regular HPLC analysis (C18 column, UV detection at 254 nm) to assess purity over time .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental data regarding the stability of this compound under varying pH conditions?

- Methodological Answer :

- Experimental Validation : Conduct kinetic studies under controlled pH (e.g., buffered solutions) to measure degradation rates .

- Computational Adjustments : Refine DFT calculations by incorporating solvation effects and protonation states .

- Triangulation : Cross-validate results using multiple techniques (e.g., NMR for structural changes, UV-Vis for absorbance shifts) .

Q. What methodological approaches are recommended for elucidating the reaction mechanism of this compound in electrophilic addition reactions?

- Methodological Answer :

- Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated analogs to identify rate-determining steps .

- Trapping Intermediates : Use low-temperature NMR to detect carbocation or chloronium ion intermediates .

- Theoretical Modeling : Apply M06-2X/6-31+G(d,p) level calculations to map potential energy surfaces .

Q. How should researchers design experiments to investigate the structure-activity relationship (SAR) of this compound derivatives in biological assays?

- Methodological Answer :

- Systematic Substitution : Synthesize analogs with varying substituents (e.g., halogens, alkyl chains) and test bioactivity (e.g., IC₅₀ in antimicrobial assays) .

- QSAR Modeling : Use partial least squares (PLS) regression to correlate electronic (Hammett σ) and steric (Taft Es) parameters with activity .

- Data Analysis : Apply ANOVA to identify statistically significant trends in bioactivity datasets .

Data Contradiction Analysis

Q. How to address discrepancies in reported spectral data for this compound across different studies?

- Methodological Answer :

- Source Verification : Cross-check data against authoritative databases (e.g., PubChem, CAS Common Chemistry) .

- Experimental Replication : Repeat spectral measurements under standardized conditions (e.g., solvent, concentration) .

- Error Analysis : Calculate confidence intervals for peak assignments and compare with literature values .

Tables for Comparative Analysis

| Synthesis Method | Catalyst | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| Friedel-Crafts Alkylation | AlCl₃ | DCM | 72 | |

| Halogenation of Alkene | FeCl₃ | CCl₄ | 65 |

| Spectroscopic Technique | Key Peaks | Application |

|---|---|---|

| ¹H NMR | δ 1.6–2.1 (methyl groups) | Regioselectivity confirmation |

| GC-MS | m/z 174 (molecular ion peak) | Purity assessment |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.